Benzene, [[(12-bromododecyl)oxy]methyl]-
Overview
Description
Benzene, [[(12-bromododecyl)oxy]methyl]- is a chemical compound with the molecular formula C19H31BrO and a molecular weight of 355.35 g/mol . This compound is characterized by the presence of a benzene ring substituted with a 12-bromododecyl group attached via an oxygen atom and a methylene bridge. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzene, [[(12-bromododecyl)oxy]methyl]- typically involves the reaction of benzyl alcohol with 12-bromododecane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Benzene, [[(12-bromododecyl)oxy]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methylene bridge, forming corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding dodecyl derivative.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzene, [[(12-bromododecyl)oxy]methyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Mechanism of Action
The mechanism of action of Benzene, [[(12-bromododecyl)oxy]methyl]- involves its interaction with various molecular targets, depending on its application. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its bromine atom can participate in halogen bonding, influencing molecular recognition and binding events. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile in different applications.
Comparison with Similar Compounds
Benzene, [[(12-bromododecyl)oxy]methyl]- can be compared with other similar compounds such as:
Benzene, [[(12-chlorododecyl)oxy]methyl]-: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Benzene, [[(12-iodododecyl)oxy]methyl]-: Contains an iodine atom, which can form stronger halogen bonds compared to bromine.
Benzene, [[(12-hydroxydodecyl)oxy]methyl]-: Lacks a halogen atom, making it less reactive in substitution reactions but potentially more biocompatible.
The uniqueness of Benzene, [[(12-bromododecyl)oxy]methyl]- lies in its balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
12-bromododecoxymethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BrO/c20-16-12-7-5-3-1-2-4-6-8-13-17-21-18-19-14-10-9-11-15-19/h9-11,14-15H,1-8,12-13,16-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHVAAKEWNPYEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCCCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455221 | |
Record name | Benzene, [[(12-bromododecyl)oxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95301-49-8 | |
Record name | Benzene, [[(12-bromododecyl)oxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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